2-(6-Chloropyridin-3-yl)benzo[d]oxazole
Overview
Description
2-(6-Chloropyridin-3-yl)benzo[d]oxazole is an organic compound that features a benzoxazole ring fused with a chloropyridine moiety. This compound is of interest due to its potential applications in various fields, including materials science, medicinal chemistry, and organic synthesis. The presence of both benzoxazole and chloropyridine rings imparts unique chemical and physical properties to the molecule.
Mechanism of Action
Target of Action
The primary target of 2-(6-Chloro-3-pyridinyl)-1,3-benzoxazole, also known as Imidacloprid, is the nicotinic acetylcholine receptor (nAChR) . This receptor plays a crucial role in the transmission of signals in the nervous system of insects .
Mode of Action
Imidacloprid acts on the central nervous system of insects by interfering with the transmission of stimuli . Specifically, it causes a blockage of the nicotinergic neuronal pathway . By blocking nicotinic acetylcholine receptors, Imidacloprid prevents acetylcholine from transmitting impulses between nerves, resulting in the insect’s paralysis and eventual death .
Biochemical Pathways
The biochemical pathways affected by Imidacloprid involve the disruption of the normal functioning of the insect’s nervous system . The blockage of the nicotinergic neuronal pathway leads to an accumulation of acetylcholine, an important neurotransmitter, resulting in constant nerve stimulation and eventual failure of the insect’s nervous system .
Pharmacokinetics
It is known that imidacloprid is a systemic insecticide, meaning it can be absorbed and distributed throughout a plant to protect it from pests .
Result of Action
The result of Imidacloprid’s action is the paralysis and eventual death of the insect . This is due to the overstimulation of the insect’s nervous system caused by the blockage of the nicotinergic neuronal pathway .
Action Environment
The action of Imidacloprid can be influenced by various environmental factors. For instance, its degradation is faster under direct sunlight and at higher soil moisture . Moreover, the formation of humic acid-Imidacloprid complexes can decrease the concentration of Imidacloprid in the water phase, further decreasing its adsorption on microplastics .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve various biochemical reactions .
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(6-Chloro-3-pyridinyl)-1,3-benzoxazole may change over time. This could include changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-(6-Chloro-3-pyridinyl)-1,3-benzoxazole can vary with different dosages in animal models. Studies have reported threshold effects, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that this compound interacts with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 2-(6-Chloro-3-pyridinyl)-1,3-benzoxazole within cells and tissues are complex processes that may involve various transporters or binding proteins. This compound may also influence its own localization or accumulation within cells .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles within the cell due to targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropyridin-3-yl)benzo[d]oxazole typically involves the coupling of a chloropyridine derivative with a benzoxazole precursor. One common method is the Suzuki–Miyaura coupling reaction, which utilizes palladium catalysts to form carbon-carbon bonds between the chloropyridine and benzoxazole rings . The reaction conditions often include the use of boronic acids or esters as coupling partners, along with bases such as potassium carbonate and solvents like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloropyridin-3-yl)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the chloropyridine ring, potentially converting the chlorine atom to a different substituent.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized benzoxazole compounds.
Scientific Research Applications
2-(6-Chloropyridin-3-yl)benzo[d]oxazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It can serve as a probe or ligand in biochemical assays, helping to study enzyme activities or protein interactions.
Comparison with Similar Compounds
Similar Compounds
2-(6-Chloropyridin-3-yl)acetic acid: Another chloropyridine derivative with different functional groups, used in various synthetic applications.
2-Chloropyridine-3-boronic acid: A boronic acid derivative used in Suzuki–Miyaura coupling reactions.
Uniqueness
2-(6-Chloropyridin-3-yl)benzo[d]oxazole is unique due to the combination of its benzoxazole and chloropyridine rings, which confer distinct chemical reactivity and physical properties. This dual-ring structure allows for versatile applications in different scientific fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-(6-chloropyridin-3-yl)-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O/c13-11-6-5-8(7-14-11)12-15-9-3-1-2-4-10(9)16-12/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWQTNSNYCTDNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CN=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594743 | |
Record name | 2-(6-Chloropyridin-3-yl)-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54628-03-4 | |
Record name | 2-(6-Chloropyridin-3-yl)-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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